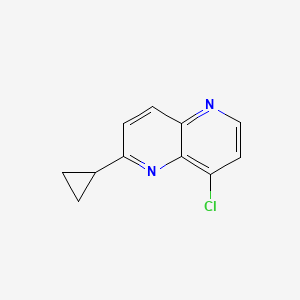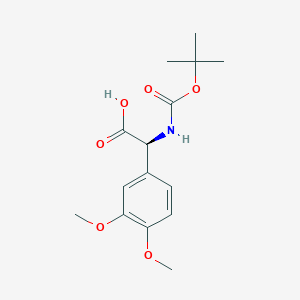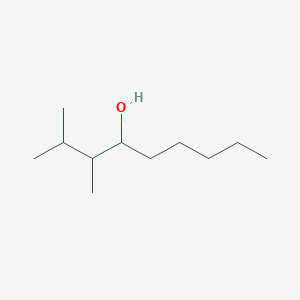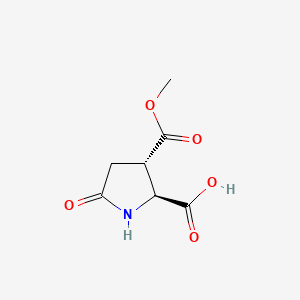
(2S,3S)-3-(Methoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-3-(Methoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is a derivative of pyrrolidine, a five-membered lactam, and contains both ester and carboxylic acid functional groups. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-(Methoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst such as sulfuric acid.
Oxidation: The pyrrolidine ring is oxidized to introduce the ketone functionality at the 5-position. Common oxidizing agents include potassium permanganate or chromium trioxide.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for chiral resolution and purification is also common to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-(Methoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with amines to form amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, typically under basic conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amide derivatives.
Scientific Research Applications
(2S,3S)-3-(Methoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block for the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2S,3S)-3-(Methoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that modulate enzyme activity or receptor binding. The pathways involved often include ester hydrolysis, amide formation, and subsequent biological interactions.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-3-(Methoxycarbonyl)-5-oxopyrrolidine-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
(2S,3S)-3-(Methoxycarbonyl)-5-hydroxypyrrolidine-2-carboxylic acid: Contains a hydroxyl group instead of a ketone.
Uniqueness
(2S,3S)-3-(Methoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups and chiral centers, which confer distinct reactivity and biological activity. Its ability to undergo diverse chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C7H9NO5 |
|---|---|
Molecular Weight |
187.15 g/mol |
IUPAC Name |
(2S,3S)-3-methoxycarbonyl-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H9NO5/c1-13-7(12)3-2-4(9)8-5(3)6(10)11/h3,5H,2H2,1H3,(H,8,9)(H,10,11)/t3-,5-/m0/s1 |
InChI Key |
FTTNVNAMVLAGTB-UCORVYFPSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CC(=O)N[C@@H]1C(=O)O |
Canonical SMILES |
COC(=O)C1CC(=O)NC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



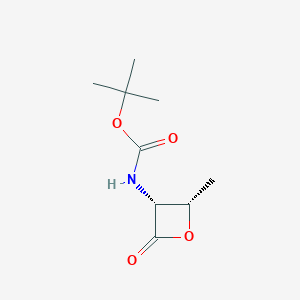

![((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol](/img/structure/B14017347.png)
![2,4-Dichloro-6-[(2,4,6-trimethylbenzene-1-sulfonyl)methyl]phenol](/img/structure/B14017355.png)

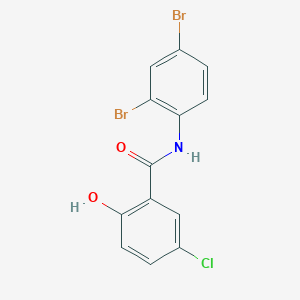
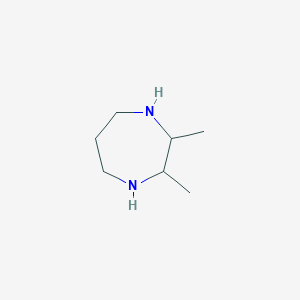
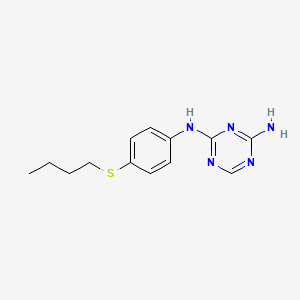
![N-[4-(benzenesulfonamido)-3-[methoxy(diphenyl)methyl]phenyl]benzenesulfonamide](/img/structure/B14017377.png)
![cyclopentyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14017385.png)
